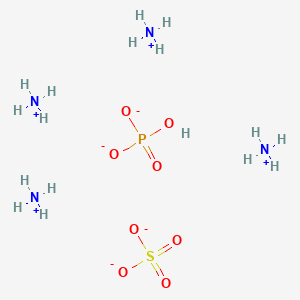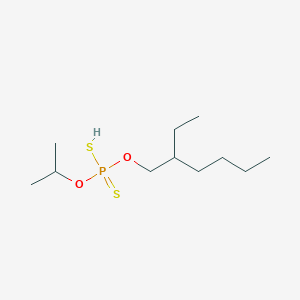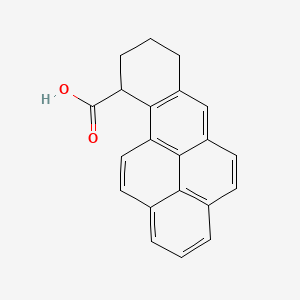
3,4-Dihydro-2h-pyran-2,2-diyldimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyran-2,2-diyldimethanol can be achieved through several methods. One common approach involves the reaction of 3,4-Dihydro-2H-pyran with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. Continuous flow reactors and other advanced techniques can be utilized to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-pyran-2,2-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Dihydro-2H-pyran-2,2-diyldimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dihydro-2H-pyran-2,2-diyldimethanol involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler compound with a similar pyran ring structure but without the hydroxymethyl groups.
Tetrahydropyran: A fully saturated analog of 3,4-Dihydro-2H-pyran.
2,3-Dihydropyran: An
属性
| 14278-50-3 | |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-3,4-dihydropyran-2-yl]methanol |
InChI |
InChI=1S/C7H12O3/c8-5-7(6-9)3-1-2-4-10-7/h2,4,8-9H,1,3,5-6H2 |
InChI 键 |
QDGIAYURMHFNHL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC=C1)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





